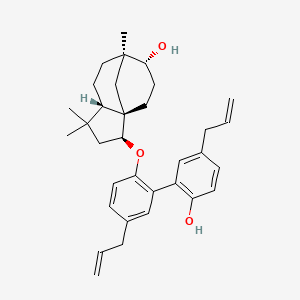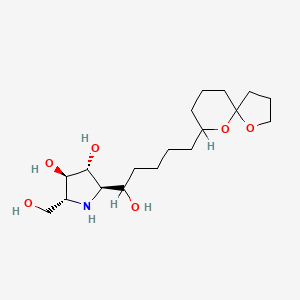![molecular formula C22H30N4O2S B1250409 N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1250409.png)
N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-202074 is a high-affinity, selective antagonist of the metabotropic glutamate receptor type 1 (mGluR1). This compound is known for its ability to bind to an allosteric site on the mGluR1 receptor, inhibiting its activity. YM-202074 has been studied for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
YM-202074 is synthesized through a multi-step process involving the formation of the thiazolo[3,2-a]benzimidazole core structure. The key steps include:
Formation of the thiazolo[3,2-a]benzimidazole core: This involves the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the N-cyclohexyl and N-methyl groups through nucleophilic substitution reactions.
Final modifications: Addition of the 2-methoxyethyl and methylamino groups to complete the synthesis.
Industrial Production Methods
Industrial production of YM-202074 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
YM-202074 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of YM-202074 with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
YM-202074 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the function and modulation of mGluR1 receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic applications in treating nervous system diseases such as stroke and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting mGluR1 receptors
Mechanism of Action
YM-202074 exerts its effects by binding to an allosteric site on the mGluR1 receptor, inhibiting its activity. This binding prevents the receptor from activating its downstream signaling pathways, thereby modulating the physiological responses mediated by mGluR1. The molecular targets involved include the mGluR1 receptor and associated signaling proteins .
Comparison with Similar Compounds
Similar Compounds
YM-298198: Another mGluR1 antagonist with similar binding properties.
LY367385: A selective antagonist of mGluR1.
Uniqueness of YM-202074
YM-202074 is unique due to its high affinity and selectivity for the mGluR1 receptor. It binds to an allosteric site, providing a distinct mechanism of action compared to other antagonists that may bind to the orthosteric site. This unique binding property makes YM-202074 a valuable tool for studying mGluR1 function and developing new therapeutic agents .
Properties
Molecular Formula |
C22H30N4O2S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |
InChI |
InChI=1S/C22H30N4O2S/c1-24(11-12-28-3)14-16-9-10-19-18(13-16)23-22-26(19)15-20(29-22)21(27)25(2)17-7-5-4-6-8-17/h9-10,13,15,17H,4-8,11-12,14H2,1-3H3 |
InChI Key |
YDAIWUAWYILYPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)CC1=CC2=C(C=C1)N3C=C(SC3=N2)C(=O)N(C)C4CCCCC4 |
Synonyms |
N-cyclohexyl-6-(((2-methoxyethyl)(methyl)amino)methyl)-N-methylthiazolo(3,2-a)benzimidazole-2-carboxamide YM 202074 YM-202074 YM202074 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



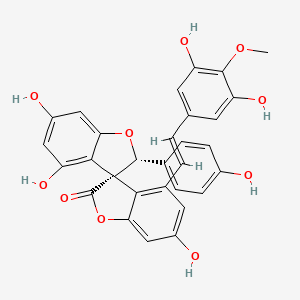
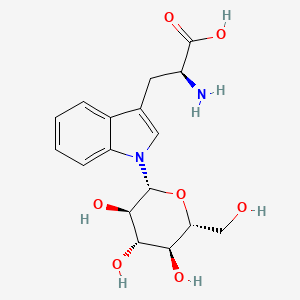
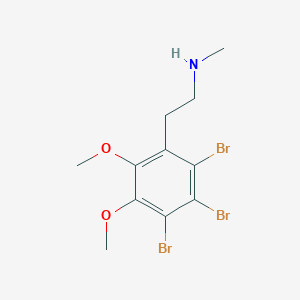
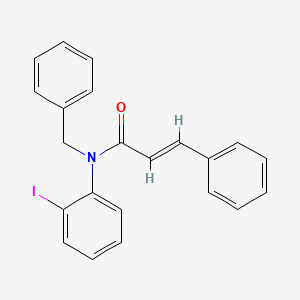

![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)

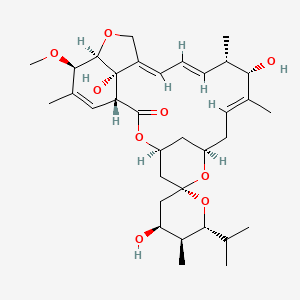
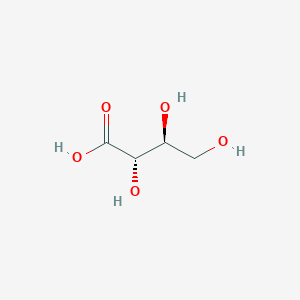
![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)
